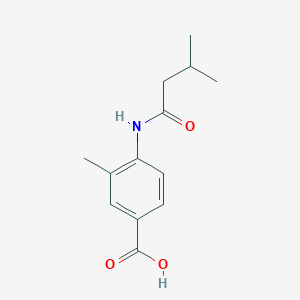

3-Methyl-4-(3-methylbutanamido)benzoic acid

描述

属性

IUPAC Name |

3-methyl-4-(3-methylbutanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-8(2)6-12(15)14-11-5-4-10(13(16)17)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMPHKBLAPVUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3-methylbutanamido)benzoic acid typically involves the amidation of 3-methyl-4-aminobenzoic acid with 3-methylbutanoyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

化学反应分析

Types of Reactions

3-Methyl-4-(3-methylbutanamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Medicinal Applications

1.1. Synthesis of Pharmaceuticals

One of the primary applications of 3-Methyl-4-(3-methylbutanamido)benzoic acid is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the preparation of angiotensin II receptor antagonists, such as Telmisartan, which is used for treating hypertension. The compound's structure allows it to facilitate the formation of key intermediates that enhance the efficacy and safety profiles of these medications .

1.2. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. This characteristic makes it a candidate for developing new antibiotics or antifungal agents. Studies have shown that modifications to the amido group can significantly affect the compound's biological activity, leading to enhanced potency against various pathogens .

Chemical Synthesis

2.1. Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical pathways, including the use of phase transfer catalysts to improve reaction efficiency and yield. For instance, a method utilizing reduced iron powder and quaternary phase transfer catalysts has been reported to yield up to 90% product with simple operational procedures, making it suitable for industrial applications .

2.2. Optimization in Organic Chemistry

The compound serves as a valuable building block in organic synthesis, particularly in creating complex molecules through asymmetric synthesis techniques. Its structural features allow chemists to explore chiral pool methodologies effectively, leading to novel compounds with specific desired properties .

Material Science Applications

3.1. Polymer Chemistry

In materials science, this compound has potential applications in developing polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices can enhance characteristics such as durability and resistance to environmental factors .

3.2. Coatings and Adhesives

The compound's chemical structure contributes to its utility in formulating advanced coatings and adhesives that require high performance under varying conditions. Its properties can be tailored to improve adhesion strength and resilience against chemical degradation .

Case Studies

作用机制

The mechanism of action of 3-Methyl-4-(3-methylbutanamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Electronic and Reactivity Properties

- Electric Field Effects: Compounds like DMABE (a benzoic acid ester) exhibit altered absorption spectra under electric fields due to electron-donating substituents (e.g., dimethylamino groups) . The 3-methylbutanamido group in the target compound may similarly influence electronic properties, though direct studies are unavailable.

- Theoretical Calculations: Analogous triazolone derivatives (e.g., 3-methyl-4-benzylidenamino compounds) have been analyzed using DFT methods to predict charge distribution and reactivity .

生物活性

3-Methyl-4-(3-methylbutanamido)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, along with its structural analogs, has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to compile and analyze the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.28 g/mol. The compound features a benzoic acid core substituted with a methyl group and an amide functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of metabolic pathways essential for microbial survival.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

Anti-inflammatory Activity

The anti-inflammatory effects of benzoic acid derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability to modulate these pathways suggests a potential role in treating inflammatory diseases.

Anticancer Properties

Recent investigations into the anticancer activity of benzoic acid derivatives indicate that they may induce apoptosis in cancer cells. The compound has been shown to activate caspases, leading to programmed cell death in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Caspase activation |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Induction of apoptosis |

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Agents evaluated the efficacy of various benzoic acid derivatives against resistant strains of bacteria. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory properties of benzoic acid derivatives, demonstrating that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a promising application in managing chronic inflammatory conditions .

- Anticancer Activity : Research published in Cancer Research highlighted the ability of this compound to inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。